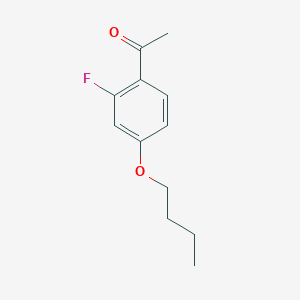

1-(4-Butoxy-2-fluorophenyl)ethanone

Descripción general

Descripción

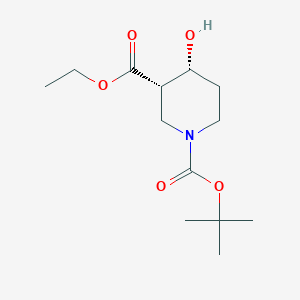

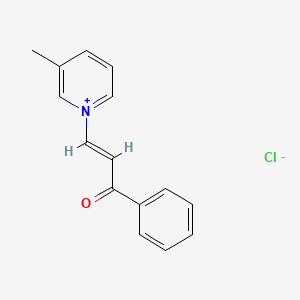

1-(4-Butoxy-2-fluorophenyl)ethanone is a chemical compound with the molecular formula C12H15FO2 . It has a molecular weight of 210.25 . It is a liquid in its physical form .

Molecular Structure Analysis

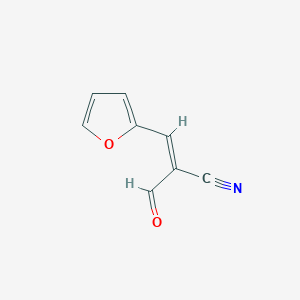

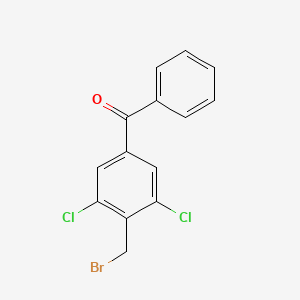

The molecular structure of 1-(4-Butoxy-2-fluorophenyl)ethanone consists of a butoxy group (C4H9O-) and a fluorophenyl group (C6H4F) attached to an ethanone backbone (C2H2O) . The presence of the fluorine atom in the phenyl ring can influence the compound’s reactivity and other properties.Physical And Chemical Properties Analysis

1-(4-Butoxy-2-fluorophenyl)ethanone is a liquid . Its molecular weight is 210.25 . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Enantioselective Synthesis

A significant application of 1-(4-Butoxy-2-fluorophenyl)ethanone is in enantioselective synthesis. Research has shown that it can be used as an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, potentially aiding in HIV infection protection. Additionally, its variations are involved in the treatment of Alzheimer's disease and malaria. Optimizing the transformation of this compound in various reaction mediums, including ethanol, isopropanol, or glucose, affects product yield and enantioselectivity, indicating its relevance in chemical synthesis processes (2022, ChemChemTech).

Crystal Structure Analysis

The study of its crystal structure has also been a focus. In one instance, researchers found that the compound forms planar structures with dihedral angles, linked by weak hydrogen bonds. This information is crucial for understanding its properties and potential applications in material science or molecular design (2012, Acta Crystallographica Section E: Structure Reports Online).

Molecular Docking Studies

Molecular docking studies have indicated that compounds similar to 1-(4-Butoxy-2-fluorophenyl)ethanone may exhibit inhibitory activity against certain enzymes and have potential as anti-neoplastic agents. This suggests its possible use in developing cancer treatments (2015, Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy).

Antimicrobial Activity

Additionally, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity, indicating its potential in developing new antimicrobial agents (2018, Russian Journal of General Chemistry).

Synthesis Methods

Research into its synthesis methods, such as the comparison of sonochemical and conventional methods, reveals its practical applications in chemical manufacturing processes. These studies provide insights into more efficient and energy-saving synthesis techniques (2011, Ultrasonics sonochemistry).

Safety and Hazards

While specific safety and hazard information for 1-(4-Butoxy-2-fluorophenyl)ethanone was not found, similar compounds like 4’-Fluoroacetophenone are considered hazardous. They are combustible liquids and can cause skin and eye irritation. They may also cause respiratory irritation if inhaled . Always handle such compounds with appropriate personal protective equipment and in a well-ventilated area.

Mecanismo De Acción

Target of Action

It’s structurally similar compound, 1-(4-fluorophenyl)ethanone, has been studied for its enantioselective reduction . This process is catalyzed by P. crispum cells .

Mode of Action

The compound interacts with its targets through a process of biocatalytic reduction . The reduction of 1-(4-Fluorophenyl)ethanone in the presence of P. crispum cells leads to the formation of (S)-(–)-1-(4-fluorophenyl)ethanol . This process occurs in an aqueous medium at a temperature of 23–27°C .

Biochemical Pathways

The biochemical pathway primarily involved is the reduction of the ketone group in the compound to an alcohol group . This process is catalyzed by P. crispum cells and can be influenced by the presence of exogenous reducing agents such as ethanol, isopropanol, or glucose .

Result of Action

The result of the action of 1-(4-Butoxy-2-fluorophenyl)ethanone is the formation of (S)-(–)-1-(4-fluorophenyl)ethanol . This compound is an intermediate in the synthesis of an antagonist of the CCR5 chemokine receptor that can be protective against HIV infection . It can also be used to evaluate the role of substituents in the chiral recognition in molecular complexes .

Action Environment

The action of 1-(4-Butoxy-2-fluorophenyl)ethanone can be influenced by environmental factors such as temperature and the presence of exogenous reducing agents . For instance, the bioreduction of 1-(4-Fluorophenyl)ethanone in the presence of P. crispum cells occurs in an aqueous medium at a temperature of 23–27°C .

Propiedades

IUPAC Name |

1-(4-butoxy-2-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-3-4-7-15-10-5-6-11(9(2)14)12(13)8-10/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXNDDSWXZJJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Butoxy-2-fluorophenyl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Piperidin-1-YL)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040367.png)

![N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide](/img/structure/B3040385.png)